molecular formula C18H22N2O3 B6721822 methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate

methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate

Cat. No.: B6721822
M. Wt: 314.4 g/mol
InChI Key: AXSOAJVZULJFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate is a complex organic compound featuring an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its biological activity and is a common scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the acetyl and cyclopentyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various products, depending on the conditions used.

    Reduction: Reduction of the compound can lead to the formation of different derivatives with altered biological activity.

    Substitution: The indole ring is susceptible to electrophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to serotonin.

Uniqueness

Methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[1-[[2-(1H-indol-3-yl)acetyl]amino]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-17(22)11-18(8-4-5-9-18)20-16(21)10-13-12-19-15-7-3-2-6-14(13)15/h2-3,6-7,12,19H,4-5,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOAJVZULJFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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